Technical Guide: 1,1-Diphenylbut-3-en-1-amine Scaffolds
Technical Guide: 1,1-Diphenylbut-3-en-1-amine Scaffolds
Content Type: Technical Whitepaper & Experimental Guide Subject: Synthesis, Pharmacology, and Derivatization of 1,1-Diphenylbut-3-en-1-amine Target Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists
Executive Summary
The 1,1-diphenylbut-3-en-1-amine scaffold represents a specialized subclass of homoallylic amines characterized by a bulky, lipophilic diarylmethyl head group and a reactive allyl tail. Historically significant as the pharmacophore for first-generation antihistamines and anticholinergics (e.g., the Recipavrin class), this structure has re-emerged in modern medicinal chemistry. Its utility lies in its dual functionality: the diphenylmethylamine moiety serves as a "privileged structure" for GPCR binding (particularly Histamine H1 and Muscarinic M1-M5 receptors), while the terminal alkene provides a versatile handle for late-stage diversification via metathesis, hydroamination, or oxidative cleavage.
This guide details the validated synthesis of the core primary amine, outlines critical structure-activity relationships (SAR), and provides protocols for its conversion into bioactive tertiary amine derivatives.
Chemical Identity & Structural Logic[1][2][3]
Core Scaffold Analysis
The molecule consists of a quaternary carbon bearing two phenyl rings, a primary amine, and an allyl group.
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IUPAC Name: 1,1-Diphenylbut-3-en-1-amine[1]
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Molecular Formula: C₁₆H₁₇N[1]
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Molecular Weight: 223.31 g/mol [1]
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Key Features:
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Lipophilic Anchor: The gem-diphenyl group ensures high affinity for hydrophobic pockets in GPCRs (e.g., the orthosteric site of the H1 receptor).
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Homoallylic Linker: The 3-carbon separation between the nitrogen and the alkene prevents enamine tautomerization, maintaining stability while positioning the alkene for potential macrocyclization or pi-cation interactions.
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Structural Derivatives Hierarchy
The scaffold serves as a parent for several bioactive classes:
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Tertiary Amines (Recipavrin Series): N,N-dimethylation significantly increases CNS penetration and affinity for muscarinic receptors.[1]
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Rigidified Analogs: Cyclization of the amine onto the alkene (hydroamination) yields pyrrolidines, restricting conformational freedom.[1]
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Chain-Extended Analogs: Cross-metathesis at the alkene allows for the attachment of distal polar groups to modulate solubility.[1]
Synthesis Protocols
The most robust route to the primary amine involves the nucleophilic addition of an allylmetal species to a diphenylketimine. This method avoids the over-alkylation often seen when alkylating diphenylmethylamine.[1]
Validated Synthesis: Allylation of Diphenylketimine
Reaction Type: 1,2-Nucleophilic Addition (Grignard)[1]
Figure 1: Synthetic pathway for the generation of the primary homoallylic amine.[2]
Experimental Protocol
Objective: Synthesis of 1,1-diphenylbut-3-en-1-amine HCl salt.
Reagents:
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Diphenylketimine (10.0 mmol)[1]
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Allylmagnesium bromide (1.0 M in Et₂O, 12.0 mmol)
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Anhydrous Diethyl Ether (Et₂O) or THF[1]
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HCl (2M aqueous)[1]
Procedure:
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Solvation: Dissolve diphenylketimine (1.81 g, 10 mmol) in anhydrous Et₂O (30 mL) and cool to 0°C in an ice bath.
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Addition: Dropwise add allylmagnesium bromide (12 mL, 12 mmol) over 15 minutes. The solution may turn slightly cloudy or yellow.[1]
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) for the disappearance of the ketimine.
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Quench: Cool back to 0°C and carefully quench with saturated NH₄Cl (10 mL).
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Extraction: Dilute with water (20 mL) and extract with Et₂O (3 x 30 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.
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Purification/Salt Formation: Dissolve the crude oil in minimal ethanol. Add 2M HCl in ether dropwise until precipitation is complete. Filter the white solid to obtain the hydrochloride salt.[1]
Medicinal Chemistry & SAR
The biological activity of this scaffold is highly sensitive to substitution at the nitrogen and the phenyl rings.
Structure-Activity Relationship (SAR) Matrix[2]
| Domain | Modification | Effect on Activity |
| Amine (N) | Primary (-NH₂) | Low affinity for H1/M1; high metabolic stability.[1] |
| Tertiary (-NMe₂) | Recipavrin Type: High H1/M1 affinity; increased CNS entry; anticholinergic side effects.[1] | |
| Cyclic (Pyrrolidine) | Increased rigidity; often improves selectivity for DAT/SERT transporters.[1] | |
| Alkene Tail | Unchanged | Metabolic liability (epoxidation); useful for covalent probes.[1] |
| Hydrogenated (n-Butyl) | Loss of pi-interaction; generally reduced potency but higher stability.[1] | |
| Phenyl Rings | Unsubstituted | Balanced lipophilicity (LogP ~3.5).[1] |
| p-Chloro / p-Fluoro | Increased metabolic stability (blocks para-oxidation); common in antihistamines (e.g., Chlorpheniramine analogs).[1] |
Signaling & Mechanism of Action
The tertiary amine derivatives (Recipavrin analogs) function primarily as inverse agonists at G-protein coupled receptors.[1]
Figure 2: Pharmacological mechanism of the tertiary amine derivative.[1]
Advanced Derivatization: The "Recipavrin" Route
To convert the primary amine scaffold into the bioactive tertiary amine (Recipavrin analog), an Eschweiler-Clarke methylation is recommended over direct alkylation to prevent quaternization.[1]
Protocol: Eschweiler-Clarke Methylation[2]
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Reagents: 1,1-Diphenylbut-3-en-1-amine (1 eq), Formaldehyde (37% aq, 5 eq), Formic acid (10 eq).[1]
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Conditions: Reflux at 100°C for 12 hours.
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Workup: Basify with NaOH to pH 10, extract with DCM.
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Result: Yields N,N-dimethyl-1,1-diphenylbut-3-en-1-amine.
Application Note: Cytotoxicity
Recent studies indicate that homoallylic amines bearing the diphenyl moiety exhibit cytotoxic properties against prostate cancer lines (PC-3) and breast cancer lines (MCF-7).[1] The mechanism involves interference with DNA Topoisomerase I, likely stabilized by the pi-stacking capability of the diphenyl system and the alkylating potential of the alkene tail [1, 3].
References
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Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Source: PubMed (NIH) URL:[1][Link]
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Synthesis of enantiopure 1-aryl-1-butylamines and 1-aryl-3-butenylamines by diastereoselective addition of allylzinc bromide. Source: European Journal of Organic Chemistry (via SciSpace) URL:[1][Link]
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Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Source: ResearchGate URL:[1][Link]
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Homoallylic amine synthesis by amination (allylation). Source: Organic Chemistry Portal URL:[Link][1]
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PubChem Compound Summary: 1,1-Diphenyl-3-buten-1-ol (Precursor Analysis). Source: PubChem URL:[1][Link][1]
